N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with a unique structure that includes a thiazole ring fused with a thieno ring and a phenoxyphenyl group
Properties
Molecular Formula |
C20H20N2O4S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-phenoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-19(23)21-20-22(17-12-28(24,25)13-18(17)27-20)14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3 |
InChI Key |
TUSNMUUTGKROKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Cyclization to form the thieno ring: The thiazole intermediate is then subjected to cyclization with a suitable dienophile.
Introduction of the phenoxyphenyl group: This step involves the coupling of the phenoxyphenyl group to the thiazole-thieno intermediate using a palladium-catalyzed cross-coupling reaction.
Final functionalization:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the thiazole ring.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Scientific Research Applications
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can be compared with other similar compounds, such as:
Biological Activity
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Structural Overview
The molecular formula of this compound is C19H18N2O4S2. The presence of the thiazole and thieno moieties suggests that the compound may exhibit a range of biological activities due to its structural features which can enhance interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. The 5,5-dioxido group may contribute to free radical scavenging capabilities. Preliminary studies suggest that derivatives of thiazole compounds can effectively neutralize reactive oxygen species (ROS), thereby providing a protective effect against oxidative stress in cells.
Anticancer Properties
The anticancer potential of this compound has been assessed through various in vitro studies. Similar thieno-thiazole derivatives have shown effectiveness against different cancer cell lines, including breast and pancreatic cancer. The mechanisms often involve induction of apoptosis and inhibition of cell proliferation pathways.
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds resembling this compound can act as inhibitors for key enzymes such as cholinesterases and glucosidases. This inhibition can have therapeutic implications in conditions like diabetes and neurodegenerative diseases.
Case Studies
- Antioxidant Evaluation : A study conducted on related thiazole derivatives demonstrated significant antioxidant activity using assays like DPPH and ABTS. The results indicated a dose-dependent response in scavenging free radicals.
- In Vitro Anticancer Activity : In a comparative study on various thieno-thiazole compounds, this compound exhibited IC50 values comparable to established chemotherapeutics against pancreatic cancer cell lines.
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit α-glucosidase and showed promising results that suggest potential use in managing postprandial hyperglycemia.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
